molecular formula C20H21NO6 B139594 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester CAS No. 110774-03-3

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

Cat. No. B139594
M. Wt: 371.4 g/mol
InChI Key: MMFVAAWJEMBBJF-KRWDZBQOSA-N
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Description

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester is a chemical compound with the molecular formula C20H21NO6 . It is a protected L-DOPA derivative .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester contains a total of 49 bonds, including 28 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, 1 aromatic ketone, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester include a molecular weight of 371.38 . More specific properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Chemical Modifications and Applications

Xylan Derivatives and Their Application Potential

Research highlights the chemical modification of xylan into ethers and esters, producing biopolymers with specific properties tailored by functional groups and substitution patterns. This modification process, involving esterification with various acids including furan- and pyroglutamic acid, results in novel xylan esters. These derivatives could potentially be used for drug delivery applications, suggesting a methodological parallel in the synthesis and application potential of esterified biopolymers, which may extend to the modification and application of "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" (Petzold-Welcke et al., 2014).

Acetylated Wood and Its Infrared Spectroscopic Analysis

A study on acetylated wood discusses the modification of wood by acetylation with acetic anhydride, analyzed using Fourier transform infrared spectroscopy (FT-IR) and Fourier transform near-infrared spectroscopy (FT-NIR). The process leads to chemical changes such as the disappearance of hydroxyl groups and appearance of carbonyl groups, highlighting the acetylation process's effect on the material's properties. This could provide insights into the analysis and characterization of acetylated organic compounds, including "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" (Schwanninger et al., 2011).

Biosensor Analysis of Blood Esterases

The development of biosensors for assessing blood esterases, including acetylcholinesterase (AChE), provides a foundation for biomonitoring exposures to compounds that interact with esterase activity. This technology could potentially be applied to monitor biological responses to "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester," given its ester functional group and relevance in biochemical contexts (Sigolaeva et al., 2010).

Fatty Acid Esters and Their Toxicity

A review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses their formation in foods and potential toxicities, including nephrotoxicity and testicular toxicity. While the specific compound "3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester" is not mentioned, the discussion on ester toxicity and analytical detection methods may offer relevant insights into safety assessments and analytical methodologies for similar ester compounds (Gao et al., 2019).

properties

IUPAC Name

methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVAAWJEMBBJF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473312
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

CAS RN

110774-03-3
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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